
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid
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Overview
Description
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One common method includes the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes . Another approach involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of chiral auxiliaries or catalysts to achieve high yields and enantiomeric purity. The process often includes steps like alkylation, cyclization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a cyclobutane ring and contains both an amino group and a carboxylic acid functional group, classifying it as an α-amino acid. The specific stereochemistry at the 1 and 2 positions (1R and 2S) contributes to its distinct three-dimensional conformation, which is crucial for its biological activity. The molecular formula is C11H13NO2 with a molar mass of approximately 191.23 g/mol .
Medicinal Chemistry Applications
Drug Development
The unique structure of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid makes it a promising candidate for drug development, particularly in creating constrained peptides and mimetics that can enhance binding affinity to biological targets. Its rigid cyclobutane framework allows for specific interactions with receptors involved in neurological disorders, potentially acting as a neurotransmitter or modulator .
Potential Therapeutic Uses
Research indicates that this compound may influence various signaling pathways relevant to treating conditions such as depression, anxiety, and other neurological disorders. Its ability to interact with neurotransmitter systems positions it as a potential lead compound in neuropharmacology .
Synthetic Chemistry Applications
Synthesis Techniques
Several synthetic routes have been developed for producing this compound. Notably, asymmetric synthesis techniques have been employed to enhance yield and selectivity of the desired stereoisomer. For instance, a two-step nucleophilic substitution reaction utilizing axially chiral glycine equivalents has shown promise in achieving high purity levels .
Reactivity
As an amino acid derivative, the compound can undergo typical reactions associated with amino acids including esterification, amidation, and acylation. These reactions are essential for modifying the compound for various pharmaceutical applications .
Biochemical Research Applications
Biological Activity Studies
The compound's unique structure allows researchers to study its interactions with enzymes and receptors in biological systems. Investigations into its mechanism of action reveal potential roles in modulating enzymatic activities and influencing metabolic pathways .
Analytical Techniques
Analytical methods such as NMR spectroscopy and mass spectrometry are employed to characterize the compound's structure and confirm its purity during synthesis. These techniques are vital for ensuring the reliability of research findings related to its biological applications .
Mechanism of Action
The mechanism by which (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral amino acid derivative with a cyclopropane ring.
(1S,2R)-2-bromocyclopentanol: A compound with similar stereochemistry but different ring structure.
Uniqueness
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts rigidity and distinct stereochemical properties. This rigidity can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable tool in drug design and synthesis .
Biological Activity
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid, a cyclic amino acid, is characterized by its unique cyclobutane ring structure and specific stereochemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of neurobiology and drug development.
Structural Characteristics
The compound features:
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- Functional Groups : Contains an amino group (-NH2) and a carboxylic acid group (-COOH), classifying it as an α-amino acid.
The stereochemistry at the 1 and 2 positions (1R and 2S) contributes to its three-dimensional conformation, influencing its biological interactions and activity.
1. Neurotransmitter Effects
Research indicates that this compound may exhibit neurotransmitter-like effects. Its structural similarity to phenylalanine suggests potential roles in neurotransmission and protein synthesis modulation. Studies have shown that cyclic amino acids can influence synaptic activity, potentially acting as neuromodulators or precursors to neurotransmitters.
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases. Preliminary studies suggest that this compound may help in scavenging free radicals, thus protecting cells from oxidative damage.
3. Inhibition of Protein Synthesis
Similar to other constrained amino acids, this compound has been studied for its inhibitory effects on protein synthesis. This property is significant in drug development, particularly for targeting diseases characterized by aberrant protein production.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
This compound | Cyclic Amino Acid | Potential neurotransmitter effects; antioxidant | Unique cyclobutane ring structure |
Phenylalanine | Linear Amino Acid | Essential for protein synthesis; precursor to neurotransmitters | Straight-chain structure |
Cycloleucine | Cyclic Amino Acid | Inhibitory effects on protein synthesis | Different cyclic structure |
Proline | Cyclic Amino Acid | Stabilizes protein structures | Distinctive five-membered ring |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. Notably, research published in Synlett highlights the importance of constrained amino acids in drug discovery due to their ability to mimic natural substrates in enzyme active sites .
Case Studies
A case study involving the use of this compound in neuropharmacology demonstrated its potential as a therapeutic agent for conditions like depression and anxiety disorders. The study assessed its binding affinity to serotonin receptors, revealing promising results that warrant further investigation into its pharmacological applications.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11+/m0/s1 |
InChI Key |
HOQAZBBALROTIH-GXSJLCMTSA-N |
Isomeric SMILES |
C1C[C@@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
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